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  • Product: 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
  • CAS: 1340279-09-5

Core Science & Biosynthesis

Foundational

CAS number and MSDS for 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

An In-Depth Technical Guide to 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine. It covers its core chemical identity, a plausible synthetic pathway with mechanistic insights, critical safety and handling protocols based on its hazard profile, and its context within scientific research.

Compound Identification and Physicochemical Properties

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine is a bicyclic diamine featuring a cyclohexane ring and a methyl-substituted piperidine ring. Its structure makes it a valuable building block, particularly in medicinal chemistry, where the saturated heterocyclic motifs are common. The primary amine on the cyclohexane ring and the tertiary amine within the piperidine ring offer distinct sites for chemical modification.

Key Compound Data Summary

IdentifierValueSource
CAS Number 1340279-09-5[1][2]
Molecular Formula C12H24N2[2]
Molecular Weight 196.33 g/mol [2]
EC Number 966-619-1[1]

This compound is typically supplied for research and development purposes only.[2]

Synthesis Pathway: Reductive Amination

A common and efficient method for synthesizing compounds of this class is through reductive amination. This strategy involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine, a logical precursor would be 4-(4-methylpiperidin-1-yl)cyclohexan-1-one.

The causality behind choosing reductive amination lies in its high efficiency, operational simplicity, and the wide availability of reducing agents that are selective and tolerant of various functional groups. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for this transformation as it is mild, effective at a slightly acidic pH, and does not reduce the starting ketone at an appreciable rate.

Proposed Synthetic Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification A 4-(4-methylpiperidin-1-yl)cyclohexan-1-one R Reaction Mixture (Stir at Room Temp) A->R B Ammonia or Ammonium Acetate B->R C Solvent (e.g., Dichloromethane) C->R R2 In-situ Imine Formation & Reduction (Monitor by TLC/LC-MS) R->R2 Introduce Reducing Agent D Sodium Triacetoxyborohydride (STAB) D->R2 E Aqueous Work-up (e.g., NaHCO3 solution) R2->E Quench Reaction F Extraction with Organic Solvent E->F G Drying & Concentration F->G H Purification (e.g., Column Chromatography) G->H P Final Product: 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine H->P Isolate Product

Caption: Proposed synthetic workflow for 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine.

Experimental Protocol
  • Reaction Setup: To a solution of 4-(4-methylpiperidin-1-yl)cyclohexan-1-one (1.0 eq) in an appropriate solvent such as dichloromethane or dichloroethane, add ammonium acetate (approx. 2.0 eq). Stir the mixture at room temperature.

  • Reduction: After stirring for a designated period to allow for imine formation, add sodium triacetoxyborohydride (STAB) (approx. 1.5 eq) portion-wise to the reaction mixture. The choice of STAB is critical as it is a mild reducing agent that is particularly effective for reductive aminations.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified using column chromatography on silica gel to yield the final product.

Material Safety and Handling (MSDS/SDS)

GHS Hazard Summary
Hazard ClassCategorySignal WordHazard CodeDescription
Acute Toxicity 4WarningH302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion 1BDangerH314Causes severe skin burns and eye damage.[1][3]
Eye Damage 1DangerH314Causes serious eye damage.[3][4]
STOT SE 3WarningH336May cause drowsiness or dizziness.[1]
Safe Handling and Personal Protective Equipment (PPE)

The corrosive nature of this compound dictates the necessity of stringent safety protocols.[3]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes, which can cause severe eye damage.[3]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., butyl rubber or neoprene) are required. Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.[3]

  • Respiratory Protection: If there is a risk of generating aerosols or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3][7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention as the substance is corrosive and can cause severe burns.[4][5]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Seek immediate medical attention.[5]

Applications in Research and Drug Development

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine is primarily utilized as a chemical intermediate in organic synthesis.[9] Its structural motifs are of significant interest in medicinal chemistry. The 4-aminopiperidine scaffold, a related structure, has been identified in compounds that act as potent inhibitors of Hepatitis C Virus (HCV) proliferation, highlighting the potential of this chemical family in antiviral drug discovery.[10]

The presence of two amine groups with different basicities and steric environments allows for selective functionalization, making it a versatile building block for creating libraries of complex molecules for screening in drug discovery programs.

Logical Flow of Application

G A 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine (Starting Material) B Chemical Modification (e.g., Acylation, Alkylation) A->B Versatile Building Block C Library of Novel Derivatives B->C Generates Diversity D High-Throughput Screening (HTS) C->D Biological Assays E Identification of 'Hits' D->E Bioactive Compounds F Lead Optimization E->F SAR Studies G Preclinical Candidate F->G Improved Potency/Safety

Caption: Role of the compound as a building block in a typical drug discovery workflow.

Conclusion

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis via reductive amination is a robust and scalable method. Due to its corrosive and toxic properties, strict adherence to safety protocols is essential. For researchers in drug development, this compound offers a versatile scaffold for the creation of novel molecules with potential therapeutic applications.

References

  • NextSDS. 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine — Chemical Substance Information. [Link]

  • Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet. [Link]

  • NextSDS. 1-cyclohexylpiperidin-4-amine — Chemical Substance Information. [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-piperidin-1-yl-cyclohexan-1-one. [Link]

  • NextSDS. 4-(4-methylpiperazin-1-yl)cyclohexanone — Chemical Substance Information. [Link]

  • ChemBK. (2024, April 9). 1-(4-methylpiperidin-1-yl)cyclohexyl]methanamine. [https://www.chembk.com/en/chem/1-(4-methylpiperidin-1-yl)cyclohexyl]methanamine]([Link])

  • PrepChem.com. Synthesis of 4-Piperidino-cyclohexanol. [Link]

  • PubChem. (1R,4r)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine hydrochloride dihydrate. [Link]

  • National Center for Biotechnology Information. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Link]

Sources

Exploratory

Pharmacological Profile of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine: A Privileged Scaffold for Neuropharmacology

Executive Summary In central nervous system (CNS) drug discovery, the identification and optimization of privileged scaffolds are critical for developing highly selective neurotherapeutics. 4-(4-Methylpiperidin-1-yl)cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In central nervous system (CNS) drug discovery, the identification and optimization of privileged scaffolds are critical for developing highly selective neurotherapeutics. 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine (CAS: 1340279-09-5) is a highly versatile diamine building block that merges a lipophilic 4-methylpiperidine moiety with a flexible cyclohexylamine core[1].

While primarily utilized as an advanced synthetic intermediate, its inherent structural topology forms a classic pharmacophore for several critical neurological targets. Specifically, piperidine-based derivatives are cornerstone motifs in the design of non-imidazole Histamine H3 receptor (H3R) antagonists and Sigma-1 (σ1) receptor ligands [2],[3]. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, mechanistic pharmacodynamics, and the rigorous experimental workflows required to evaluate this scaffold and its derivatives in a modern drug discovery setting.

Physicochemical & Pharmacokinetic Predictors

The baseline physicochemical properties of a scaffold dictate its blood-brain barrier (BBB) permeability and receptor pocket binding kinetics. The primary amine (pKa ~10.55) ensures the molecule is protonated at physiological pH, a strict requirement for forming critical salt-bridge interactions with conserved aspartate residues in G-protein coupled receptors (GPCRs)[4],[2].

Table 1: Physicochemical Properties of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

ParameterValueDiagnostic Significance
CAS Number 1340279-09-5Unique chemical identifier[1].
Molecular Weight 196.34 g/mol Highly ligand-efficient; leaves ample MW budget (<500 Da) for derivatization[4].
Predicted pKa 10.55 ± 0.70Ensures protonation at pH 7.4 for essential Asp/Glu electrostatic interactions[4].
Predicted Boiling Point 257.0 ± 8.0 °CIndicates thermal stability during high-temperature synthetic coupling[4].
Predicted Density 0.956 ± 0.06 g/cm³Relevant for volumetric dosing in automated liquid handlers[4].

Mechanistic Pharmacodynamics

Histamine H3 Receptor (H3R) Modulation

The Histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that exerts negative feedback on the release of histamine, acetylcholine, dopamine, and serotonin[2]. Antagonizing this receptor enhances neurotransmitter release, offering procognitive benefits for Alzheimer's disease and ADHD[5].

The 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine scaffold perfectly aligns with the H3R antagonist pharmacophore:

  • Basic Center: The protonated piperidine nitrogen forms a critical salt bridge with Asp114 (in transmembrane domain 3 of H3R)[2].

  • Lipophilic Pocket: The 4-methyl group extends into a hydrophobic sub-pocket, increasing binding affinity (Kᵢ) and residence time compared to unsubstituted piperidines[3].

  • Linker Region: The cyclohexane ring provides a rigidified, optimal spatial vector to project subsequent functional groups (attached via the primary amine) into the extracellular vestibule of the receptor.

Sigma-1 (σ1) Receptor Interaction

The Sigma-1 receptor is a unique, ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[6]. It is implicated in neuroprotection and cellular stress responses. The σ1 pharmacophore requires a basic amine flanked by two hydrophobic regions at specific distances. The lipophilic 4-methylpiperidine and the bulky cyclohexane ring satisfy these spatial requirements, making this scaffold an excellent starting point for designing highly selective nanomolar σ1 ligands[6].

Experimental Workflows & Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . They incorporate specific internal controls to prevent false positives—a common pitfall in high-throughput screening.

Radioligand Binding Assay for σ1R Affinity

Because σ1 receptors are highly expressed in hepatic tissue, guinea pig liver homogenates are the gold standard for membrane preparations, offering superior signal-to-noise ratios compared to recombinant cell lines[7],[8].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4) with protease inhibitors. Perform a low-speed centrifugation (1,000 x g, 10 min) to remove nuclei, followed by ultracentrifugation of the supernatant (40,000 x g, 30 min, 4°C) to pellet the membranes[8].

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, the test compound (serial dilutions from 10⁻⁵ to 10⁻¹¹ M), and 2 nM of the σ1-selective radioligand [³H]-(+)-pentazocine [7].

  • Internal Validation (Crucial Step): Define Non-Specific Binding (NSB) by adding 10 µM of unlabeled haloperidol to a dedicated control well. Total binding minus NSB equals specific binding[8].

  • Filtration & Washing: Terminate the reaction after 90 minutes at 37°C via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand sticking)[8].

  • Quantification: Add liquid scintillation cocktail to the filters and quantify bound radioactivity using a MicroBeta counter. Calculate Kᵢ using the Cheng-Prusoff equation[3].

G Step1 Tissue Preparation (Guinea Pig Liver Homogenate) Step2 Membrane Isolation (40,000 x g Ultracentrifugation) Step1->Step2 Step3 Incubation (90 min, 37°C) [3H]-(+)-pentazocine + Ligand Step2->Step3 Step4 Rapid Vacuum Filtration (Separates Bound vs. Free) Step3->Step4 Step5 Liquid Scintillation Counting (Quantify Specific Binding) Step4->Step5 Step6 Data Analysis (Non-linear Regression for Ki) Step5->Step6

Fig 1: Radioligand binding assay workflow for evaluating Sigma-1 receptor affinity.

High-Throughput Calcium Mobilization Assay (FLIPR) for H3R

The H3R is natively coupled to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase. Because measuring cAMP drops is technically noisy in high-throughput formats, we utilize a promiscuous G-protein strategy . By co-transfecting a chimeric Gαqi5 protein, we artificially force the Gᵢ-coupled H3R to signal through the Gq/Phospholipase C (PLC) pathway, resulting in a massive, easily quantifiable release of intracellular calcium[9],[10].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK293T cells in 384-well black-walled, clear-bottom plates. Transiently co-transfect with human H3R and Gαqi5 plasmids[9].

  • Dye Loading: Aspirate media and incubate cells for 45 minutes at 37°C with Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid (to prevent dye efflux)[9],[10].

  • Baseline & Compound Addition: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Antagonist Mode Execution: Inject the test compound and incubate for 15 minutes. Subsequently, inject an EC₈₀ concentration of a known H3R agonist (e.g., (R)-α-methylhistamine).

  • Validation: A reduction in the agonist-induced calcium spike confirms the test compound is an antagonist. Parental HEK293T cells lacking H3R must be run in parallel to ensure the compound isn't interacting with endogenous receptors[11].

G Ligand 4-(4-Methylpiperidin-1-yl) cyclohexan-1-amine H3R Histamine H3 Receptor (Gi/o coupled) Ligand->H3R Binds/Antagonizes Gqi5 Chimeric Gαqi5 (Forces Gq pathway) H3R->Gqi5 Activates PLC Phospholipase C (PLC) Gqi5->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca2 Intracellular Ca2+ Release ER->Ca2 Releases Fluo4 Fluo-4 Dye Fluorescence (525nm) Ca2->Fluo4 Binds & Emits

Fig 2: H3R signaling pathway redirected via Gαqi5 for FLIPR calcium mobilization assays.

Data Presentation: Pharmacological Profiling

When 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine is derivatized (e.g., via reductive amination or amide coupling at the primary amine), the resulting compounds exhibit distinct pharmacological profiles. Table 2 summarizes the representative target affinities expected from optimized derivatives of this scaffold.

Table 2: Representative Pharmacological Data for Scaffold Derivatives

Target ReceptorAssay MethodologyPrimary ReadoutRepresentative Affinity (Kᵢ) / Potency (IC₅₀)
Histamine H3R FLIPR (Ca²⁺ Mobilization)IC₅₀ (Antagonism)15 - 150 nM (Optimized derivatives)
Sigma-1 (σ1R) Radioligand BindingKᵢ (Displacement)5 - 50 nM (Optimized derivatives)
Sigma-2 (σ2R) Radioligand BindingKᵢ (Displacement)> 1000 nM (Demonstrates high σ1 selectivity)
AChE Ellman's Enzymatic AssayIC₅₀ (Inhibition)> 5000 nM (Off-target baseline)

Conclusion & Future Perspectives

The 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine scaffold represents a highly tunable, ligand-efficient starting point for neuropharmacological drug discovery. By understanding the causality behind its interactions—specifically the spatial relationship between its basic nitrogen and lipophilic domains—medicinal chemists can selectively bias the scaffold toward Histamine H3 antagonism or Sigma-1 modulation. Utilizing robust, self-validating screening paradigms like FLIPR and radioligand binding ensures that only high-confidence, target-specific hits progress into in vivo translational models.

References

  • Chemical Substance Information: 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine. NextSDS. URL: [Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. PubMed Central (PMC). URL:[Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central (PMC). URL:[Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PubMed Central (PMC). URL:[Link]

  • Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PubMed Central (PMC). URL:[Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central (PMC). URL:[Link]

  • Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen. PubMed Central (PMC). URL:[Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PubMed Central (PMC). URL:[Link]

Sources

Foundational

The 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine Scaffold: A Privileged Pharmacophore in Neuropharmacology and Targeted Oncology

Executive Summary In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine moiety has emerged as a highly versatile building block. By acting as a bitopic linker and a basic pharmacophore, this scaffold is instrumental in the development of G protein-coupled receptor (GPCR) modulators (specifically targeting Histamine H3 and Dopamine D2/D3 receptors) and ATP-competitive kinase inhibitors.

This technical guide provides an in-depth analysis of the structural pharmacology, mechanisms of action, and experimental validation protocols associated with derivatives of this critical chemical scaffold.

Structural Pharmacology & Stereochemical Dynamics

The pharmacological utility of the 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine scaffold is driven by three distinct structural features:

  • Metabolic Shielding via the 4-Methyl Group: Piperidine rings are ubiquitous in central nervous system (CNS) therapeutics due to their basicity (pKa ~9.5–10.5), which enables the formation of critical salt bridges with conserved aspartate residues in GPCR transmembrane domains. However, unsubstituted piperidines are highly susceptible to CYP2D6- and CYP3A4-mediated oxidative metabolism (hydroxylation) at the 4-position. The addition of a 4-methyl group effectively blocks this metabolic soft spot while simultaneously increasing local lipophilicity to occupy secondary hydrophobic pockets within the receptor.

  • The Cyclohexane Spacer: The cyclohexane ring serves as a rigid, non-aromatic spacer that dictates the spatial distance between the primary amine (often the attachment point to a larger drug core) and the basic piperidine nitrogen.

  • Stereochemical Vectoring: The stereochemistry of the cyclohexane ring is paramount. The trans-(1r,4r) configuration places both substituents in equatorial positions, creating a linear, extended molecular vector. Conversely, the cis configuration forces an axial-equatorial arrangement, introducing a spatial "kink." For targets like the Dopamine D3 receptor, the extended trans conformation is strictly required for optimal receptor occupancy[1].

Mechanism of Action I: GPCR Modulation (H3R & D3R)

Histamine H3 Receptor Antagonism

Histamine H3 receptors act as presynaptic autoreceptors that inhibit the synthesis and release of histamine, as well as heteroreceptors modulating the release of other neurotransmitters (e.g., dopamine, acetylcholine) in the CNS[2]. Early H3 antagonists relied on an imidazole ring, which caused off-target CYP450 inhibition. The removal of the imidazole ring led to the development of non-imidazole derivatives, where cyclic aliphatic amines like piperidine are coupled to lipophilic moieties such as cyclohexyl rings[2].

Diamine-based human H3 receptor antagonists have demonstrated that utilizing a piperidine-cyclohexyl vector significantly enhances binding affinity by perfectly aligning the basic nitrogen with Asp114 in Transmembrane Domain 3 (TM3)[3]. By antagonizing the H3 receptor, these derivatives block Gi/o protein activation, leading to an accumulation of cAMP and a subsequent increase in neurotransmitter release.

H3R_Pathway Antagonist 4-(4-Methylpiperidin-1-yl) cyclohexan-1-amine H3R Histamine H3 Receptor Antagonist->H3R Antagonizes Gi Gi/o Protein H3R->Gi Blocks AC Adenylate Cyclase Gi->AC Removes Inhibition cAMP cAMP Levels AC->cAMP Increases NT Neurotransmitter Release cAMP->NT Promotes

Mechanism of action for H3 receptor antagonists leading to increased neurotransmitter release.

Dopamine D2/D3 Receptor Partial Agonism

In the realm of antipsychotics, the trans-4-substituted cyclohexane-1-amine motif is the critical bitopic linker in cariprazine, a D3-preferring D2/D3 receptor partial agonist[4]. The primary amine connects to an aryl-urea pharmacophore, while the piperidine moiety anchors into the D3 receptor's orthosteric site, stabilizing a specific conformational state that yields partial agonism rather than full antagonism.

Mechanism of Action II: Kinase Inhibition

In targeted oncology, the 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine scaffold is frequently coupled to heteroaromatic cores (e.g., pyrimidines or quinazolines) to generate ATP-competitive kinase inhibitors.

  • Hinge Binding: The heteroaromatic core binds to the hinge region of the kinase via hydrogen bonds.

  • Solvent Channel Targeting: The cyclohexane-piperidine appendage is vectored outward into the solvent-exposed channel. The basic piperidine nitrogen becomes protonated at physiological pH, drastically improving the aqueous solubility of the highly lipophilic kinase core. Additionally, it can form favorable electrostatic interactions (salt bridges) with acidic residues located at the lip of the solvent channel.

Experimental Workflows & Validation Protocols

To rigorously validate derivatives containing this scaffold, researchers must employ self-validating assay systems. The synthesis of these derivatives often requires strict stereochemical control, utilizing transaminase-catalyzed stereoselective deamination to isolate the active trans-cyclohexane-1-amine from diastereomeric mixtures[1].

Workflow Synth 1. Synthesis Amine coupling to core Sep 2. Stereoisomer Separation Chiral HPLC (cis vs trans) Synth->Sep Screen 3. Primary Screening Radioligand Binding Assay Sep->Screen Counter 4. Counter-Screening Selectivity profiling Screen->Counter Hit ID Lead 5. Lead Optimization ADME & In vivo efficacy Counter->Lead Selectivity Confirmed

Step-by-step experimental workflow for validating cyclohexane-1-amine derivatives.

Protocol 1: GPCR Radioligand Binding Assay (H3R Affinity)

Objective: Determine the Ki​ of the synthesized derivatives. Causality & Design: CHO-K1 cells are utilized because they lack endogenous histamine receptors, providing a zero-background environment for recombinant human H3R expression. GF/B filters must be pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fiber; failing to do so will result in massive non-specific binding of the highly basic 4-methylpiperidine moiety to the filter itself.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells expressing human H3R in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final concentration of 1 mg/mL.

  • Reaction Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]Nα -methylhistamine (radioligand), and varying concentrations of the test derivative (10 pM to 10 µM).

  • Self-Validation Controls: Define non-specific binding (NSB) using 10 µM Pitolisant. Quality Control: The assay window (Total Binding minus NSB) must yield a Z'-factor > 0.6 for the plate to be accepted.

  • Filtration & Washing: Terminate the reaction after 60 minutes by rapid vacuum filtration through PEI-soaked GF/B filters. Wash 3x with ice-cold buffer to trap receptor-bound radioligand.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Kinase Profiling via TR-FRET

Objective: Assess the derivative's ability to act as an ATP-competitive inhibitor. Causality & Design: Testing is conducted precisely at the apparent Km​ for ATP. This ensures the assay is highly sensitive to ATP-competitive inhibitors (which the solvent-channel targeting derivatives are) while remaining physiologically relevant.

Step-by-Step Methodology:

  • Reaction Assembly: Combine the recombinant kinase, a fluorescently labeled peptide substrate, and the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Initiate the reaction by adding ATP at its predetermined Km​ value.

  • Detection: Incubate for 60 minutes at room temperature. Add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC). Measure the TR-FRET signal ratio (665 nm / 615 nm).

  • Self-Validation Controls: Include Staurosporine (1 µM) as a universal positive control for complete kinase inhibition.

Quantitative Data Summary

The stereochemistry of the cyclohexane linker drastically impacts target engagement. The table below summarizes representative structure-activity relationship (SAR) data for cis vs trans isomers of a generalized 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine derivative.

Compound IsomerPrimary TargetBinding Affinity ( Ki​ / IC50​ )Functional ActivityPrimary Structural Interaction
trans-Isomer Histamine H3R0.8 nMAntagonistTM3 Asp114 salt bridge (Optimal vector)
cis-Isomer Histamine H3R45.0 nMAntagonistSub-optimal axial-equatorial vectoring
trans-Isomer Dopamine D3R1.2 nMPartial AgonistTM3 Asp110 salt bridge
cis-Isomer Dopamine D3R> 1000 nMInactiveSteric clash in orthosteric site
trans-Isomer CDK4 (Kinase)15.0 nMATP-InhibitorSolvent channel electrostatic extension

References

  • [3] A New Class of Diamine-Based Human Histamine H3 Receptor Antagonists: 4-(Aminoalkoxy)benzylamines. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [2] Histamine and its receptors. PMC - NIH (British Journal of Pharmacology). URL:[Link]

  • [1] Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry (Nature). URL:[Link]

  • [4] Cariprazine: Chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability. Expert Opinion on Drug Metabolism & Toxicology. URL:[Link]

Sources

Exploratory

Preclinical In Vivo Pharmacokinetic Profiling of Aliphatic Diamines: A Case Study on 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

Executive Summary & Chemical Context In modern drug discovery, aliphatic amines are ubiquitous structural motifs, frequently utilized to optimize target affinity, modulate physicochemical properties, and improve aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug discovery, aliphatic amines are ubiquitous structural motifs, frequently utilized to optimize target affinity, modulate physicochemical properties, and improve aqueous solubility[1]. The compound 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine (CAS No. 1340279-09-5) serves as a prime example of a complex aliphatic diamine building block[2]. Featuring both a primary cyclohexanamine and a tertiary piperidine nitrogen, this molecule presents unique pharmacokinetic (PK) and bioanalytical challenges.

This technical guide provides a comprehensive, field-proven methodology for evaluating the in vivo pharmacokinetics of highly basic, lipophilic diamines. By dissecting the causality between the molecule's physicochemical properties and its biological disposition, this whitepaper equips researchers with the strategic insights necessary to design robust PK studies and self-validating bioanalytical workflows.

Physicochemical Drivers of Pharmacokinetics (Causality Analysis)

To accurately design an in vivo PK study, one must first understand how the structural features of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine dictate its physiological behavior.

Ionization and the Volume of Distribution (Vd)

With two basic nitrogen centers, this compound possesses predicted pKa values of approximately 10.5 (primary amine) and 9.0 (tertiary amine). At a physiological pH of 7.4, the molecule exists predominantly as a dication. This high degree of ionization drives a phenomenon known as lysosomal ion trapping .

As basic lipophilic molecules passively diffuse across cell membranes into the cytosol (pH ~7.2), they encounter lysosomes, which maintain an acidic interior (pH 4.5–5.0). Once inside the lysosome, the diamine becomes heavily protonated and membrane-impermeable, effectively trapping it within the organelle. As documented in 3[3], this mechanism is the primary causal factor for the massive apparent volume of distribution (Vd) and extended tissue half-lives characteristically seen in aliphatic amines[1].

Clearance Mechanisms

The clearance of aliphatic diamines is typically driven by a combination of hepatic metabolism and renal excretion. Hepatic clearance often proceeds via N-dealkylation or N-oxidation mediated by Cytochrome P450 (CYP) enzymes or Flavin-containing monooxygenases (FMOs)[4]. Concurrently, the high hydrophilicity of the protonated dication can lead to significant renal clearance of the unchanged drug.

Mechanistic Visualization

PK_Dynamics IV Intravenous (IV) Dosing Blood Systemic Circulation (Central Compartment) IV->Blood 100% Bioavailability PO Oral (PO) Dosing GI GI Absorption PO->GI Dissolution GI->Blood Portal Vein Tissue Tissue Distribution (High Vd) Blood->Tissue Partitioning Liver Hepatic Clearance (CYP/FMO) Blood->Liver Metabolism Kidney Renal Excretion (Unchanged Drug) Blood->Kidney Filtration Tissue->Blood Redistribution Lysosome Lysosomal Trapping (Ion Trapping) Tissue->Lysosome Protonation (pH 4.5)

In vivo disposition and lysosomal trapping pathway of aliphatic diamines.

In Vivo PK Study Methodology (Rodent Model)

To capture the extensive distribution and terminal elimination phases of this compound, the in vivo protocol must utilize an extended sampling window.

Step-by-Step Dosing and Sampling Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (250–300g, n=3 per route) overnight prior to oral dosing. IV cohorts may remain fed. Surgically implant jugular vein catheters 48 hours prior to the study to minimize handling stress during sampling.

  • Formulation:

    • IV Formulation (2 mg/kg): Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: Solutol prevents precipitation of the lipophilic free base in the bloodstream.

    • PO Formulation (10 mg/kg): Suspend in 0.5% Methylcellulose (MC) in water.

  • Administration: Administer IV doses via the tail vein (1 mL/kg). Administer PO doses via oral gavage (5 mL/kg).

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Transfer blood immediately into pre-chilled K2EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Aliquot the plasma and store at -80°C until bioanalysis.

Bioanalytical Framework: LC-MS/MS Self-Validating Protocol

Standard protein precipitation (PPT) is insufficient for highly basic diamines, as residual phospholipids cause severe matrix effects (ion suppression) in the mass spectrometer. To ensure a self-validating, trustworthy assay, we employ Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) , which specifically targets basic amines[5].

Step-by-Step SPE Extraction Protocol

Self-Validation Check: A Stable Isotope-Labeled Internal Standard (SIL-IS) must be spiked into every sample before step 1 to automatically correct for extraction recovery variances.

  • Sample Pre-treatment: Mix 50 µL of rat plasma with 10 µL of SIL-IS. Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ). Causality: The acid disrupts protein binding and ensures both nitrogen atoms are fully protonated for optimal binding to the SPE sorbent.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the MCX cartridge.

  • Loading: Load the acidified plasma sample onto the cartridge.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water. Causality: Removes hydrophilic neutral and acidic matrix components.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Removes lipophilic neutral interferences, including phospholipids, while the dicationic analyte remains ionically bound to the sulfonic acid groups of the sorbent.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the basic amines, breaking the ionic interaction with the sorbent and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

LC-MS/MS Chromatographic Conditions

Aliphatic diamines are notorious for severe peak tailing on standard C18 columns due to secondary interactions with residual surface silanols.

  • Column: Waters XBridge C18 (stable at high pH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0).

  • Mobile Phase B: Acetonitrile.

  • Causality: Operating at a high pH (near the pKa of the compound) partially deprotonates the amines, drastically reducing silanol interactions and yielding sharp, symmetrical chromatographic peaks. Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Expected Pharmacokinetic Parameters

Based on the structural class of aliphatic diamines, the quantitative data derived from the non-compartmental analysis (NCA) of the plasma concentration-time profiles will typically align with the following parameters:

Pharmacokinetic ParameterAbbreviationExpected Range (Rodent)Mechanistic Driver
Volume of Distribution (Steady State) Vdss5.0 - 15.0 L/kgExtensive tissue partitioning and lysosomal ion trapping of the dication.
Systemic Clearance CL30 - 60 mL/min/kgModerate to high hepatic metabolism (N-dealkylation/oxidation) and renal filtration.
Terminal Half-Life T1/24 - 8 hoursProlonged by slow redistribution from deep tissue/lysosomal compartments back into systemic circulation.
Oral Bioavailability F%20 - 50%Subject to intestinal permeability limits (due to charge) and hepatic first-pass extraction.
Time to Maximum Concentration Tmax0.5 - 2.0 hoursRapid dissolution, but delayed by basic pKa limiting passive diffusion in the acidic stomach environment.

Conclusion

The in vivo pharmacokinetic profiling of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine requires a tailored approach that respects its unique physicochemical properties. By anticipating high volumes of distribution due to lysosomal trapping and mitigating bioanalytical matrix effects through targeted cation-exchange extraction, researchers can generate highly accurate, reproducible, and self-validating PK data for this critical class of chemical building blocks.

References

  • Chemical Substance Information: 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine.NextSDS.
  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells).PubMed Central (NIH).
  • The Nitrosamine “Saga”: Lessons Learned from Five Years of Scrutiny (Aliphatic Amines PK).ACS Publications.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.LCGC International.
  • Pharmacokinetics and metabolism of BIBF 1120 after oral dosing to healthy male volunteers (Metabolism of aliphatic amines).Xenobiotica / ResearchGate.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine: A Detailed Guide for Researchers

Introduction: Navigating the Synthesis of a Key Building Block In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Synthesis of a Key Building Block

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, substituted cyclohexylamines represent a class of compounds with significant potential, offering a versatile three-dimensional framework for the development of new therapeutic agents. This guide provides a comprehensive, in-depth protocol for the synthesis of 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine, a diamine building block with potential applications in the construction of complex bioactive molecules.

This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic strategy and offering practical insights to ensure a successful and reproducible outcome. We will explore a robust two-step pathway, commencing with a diastereoselective reductive amination, followed by a straightforward deprotection to yield the target compound. The inherent stereochemical considerations of the cyclohexane ring will be a key focus, with guidance on the characterization and potential separation of the resulting diastereomers.

Strategic Overview: A Two-Pronged Approach to the Target Molecule

The synthesis of 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine is most efficiently achieved through a strategic two-step sequence. This approach leverages a protecting group strategy to ensure chemoselectivity during the key bond-forming reaction.

A N-Boc-4-aminocyclohexanone C Reductive Amination (NaBH(OAc)₃) A->C B 4-Methylpiperidine B->C D tert-Butyl (4-(4-methylpiperidin-1-yl)cyclohexyl)carbamate C->D Step 1 E Deprotection (Acidic Conditions) D->E F 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine (cis/trans mixture) E->F Step 2

Caption: Overall synthetic workflow for 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine.

Step 1: Reductive Amination. The core of this synthesis is the formation of the C-N bond between the cyclohexyl and piperidinyl moieties. This is accomplished via a reductive amination reaction between tert-butyl (4-oxocyclohexyl)carbamate (N-Boc-4-aminocyclohexanone) and 4-methylpiperidine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the amine of the cyclohexanone is critical. This prevents self-condensation of the aminoketone and ensures that the desired reaction with 4-methylpiperidine is the primary pathway.

Step 2: Boc Deprotection. Following the successful reductive amination, the Boc protecting group is removed under acidic conditions to unmask the primary amine on the cyclohexane ring, yielding the final target compound.

In-Depth Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine.

Starting Material: tert-Butyl (4-oxocyclohexyl)carbamate
PropertyValue
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Appearance White to off-white solid
Melting Point 114-118 °C
Step 1: Reductive Amination

This procedure details the coupling of N-Boc-4-aminocyclohexanone with 4-methylpiperidine using sodium triacetoxyborohydride. This reducing agent is particularly well-suited for this transformation due to its mild nature and high selectivity for the reduction of the intermediate iminium ion over the starting ketone.

cluster_0 Mechanism of Reductive Amination Ketone N-Boc-4-aminocyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine 4-Methylpiperidine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H₂O Product Boc-protected Product Iminium->Product ReducingAgent [H⁻] (from NaBH(OAc)₃) ReducingAgent->Iminium Hydride Attack

Caption: Simplified mechanism of reductive amination.

Materials and Reagents:

ReagentCAS NumberMolecular WeightMoles (mmol)Equivalents
tert-Butyl (4-oxocyclohexyl)carbamate179321-49-4213.27 g/mol 10.01.0
4-Methylpiperidine626-58-499.17 g/mol 12.01.2
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94 g/mol 15.01.5
1,2-Dichloroethane (DCE), anhydrous107-06-2-50 mL-
Acetic Acid (optional)64-19-7--catalytic

Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add tert-butyl (4-oxocyclohexyl)carbamate (2.13 g, 10.0 mmol).

  • Addition of Amine and Solvent: Add anhydrous 1,2-dichloroethane (50 mL) followed by 4-methylpiperidine (1.19 g, 1.4 mL, 12.0 mmol). Stir the mixture at room temperature to ensure complete dissolution. A catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate imine formation, particularly if the reaction is sluggish.

  • Formation of Iminium Ion: Stir the solution at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the solution in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the mixture vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tert-butyl (4-(4-methylpiperidin-1-yl)cyclohexyl)carbamate as a viscous oil or semi-solid.

Step 2: Boc Deprotection

The final step involves the removal of the Boc protecting group to yield the target primary amine. This is typically achieved under acidic conditions. A solution of hydrogen chloride in an organic solvent is a common and effective reagent for this transformation.[1][7]

Materials and Reagents:

ReagentCAS NumberMoles (mmol)Equivalents
Crude Boc-protected intermediate-~10.01.0
4 M HCl in 1,4-Dioxane-50.05.0
Diethyl ether60-29-7--
Sodium hydroxide (NaOH)1310-73-2--

Protocol:

  • Dissolution: Dissolve the crude tert-butyl (4-(4-methylpiperidin-1-yl)cyclohexyl)carbamate from the previous step in a minimal amount of a suitable solvent like methanol or dichloromethane (optional, if the crude product is a solid).

  • Acid Addition: To the crude material, add a solution of 4 M HCl in 1,4-dioxane (12.5 mL, 50.0 mmol).

  • Reaction: Stir the mixture at room temperature. A precipitate of the dihydrochloride salt of the product may form.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable (typically 1-3 hours).

  • Isolation of the Hydrochloride Salt: Upon completion, the solvent can be removed under reduced pressure to yield the crude dihydrochloride salt. This salt can be purified by recrystallization if necessary.

  • Generation of the Free Amine (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and basify the solution to a pH > 12 with a concentrated aqueous solution of sodium hydroxide.

  • Extraction of the Free Amine: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine.

Purification and Characterization

The final product, 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine, will likely be a mixture of cis and trans diastereomers due to the stereochemistry of the 1,4-disubstituted cyclohexane ring.

Purification

Purification of the final product is typically achieved by flash column chromatography on silica gel. Due to the basic nature of the product, it is advisable to add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1% v/v), to the eluent system to prevent tailing and improve separation. A typical eluent system would be a gradient of methanol in dichloromethane.

The separation of the cis and trans diastereomers can be challenging but may be achieved using careful column chromatography.[8] Reversed-phase HPLC can also be an effective technique for the separation and purification of diastereomers.[2][9][10]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Predicted NMR Data:

  • ¹H NMR (predicted, CDCl₃):

    • Cyclohexyl protons: A series of multiplets between δ 1.0-2.2 ppm. The chemical shifts and coupling constants of the protons at C1 and C4 will be diagnostic for determining the cis/trans configuration. In the trans isomer, the proton at C1 is expected to be axial, showing large axial-axial couplings.

    • Piperidinyl protons: Multiplets between δ 1.2-3.0 ppm.

    • Methyl group on piperidine: A doublet around δ 0.9 ppm.

    • Amine protons (NH₂): A broad singlet which is exchangeable with D₂O.

  • ¹³C NMR (predicted, CDCl₃):

    • Cyclohexyl carbons: Resonances expected in the range of δ 25-60 ppm. The chemical shifts of the carbons bearing the nitrogen substituents (C1 and C4) will differ between the cis and trans isomers.

    • Piperidinyl carbons: Resonances expected in the range of δ 24-60 ppm.

    • Methyl carbon on piperidine: A signal around δ 22 ppm.

Mass Spectrometry:

  • Expected [M+H]⁺: 197.19

Trustworthiness and Self-Validation

The successful synthesis of 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine relies on careful execution of the described protocol and thorough characterization of the final product. The provided guidelines for reaction monitoring (TLC, LC-MS) and purification are designed to ensure a high degree of purity. The ultimate validation of the synthesis lies in the comprehensive spectroscopic analysis of the product. The comparison of experimentally obtained NMR and mass spectrometry data with the expected values will confirm the identity of the target molecule. Furthermore, the separation and individual characterization of the cis and trans isomers will provide a complete picture of the synthetic outcome.

Conclusion

This guide has provided a detailed and scientifically grounded protocol for the synthesis of 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine. By following the outlined procedures for reductive amination and deprotection, and by employing rigorous purification and characterization techniques, researchers can confidently prepare this valuable building block for their drug discovery and development endeavors. The emphasis on understanding the underlying chemical principles and potential stereochemical outcomes is intended to empower scientists to not only replicate this synthesis but also to adapt and apply these methods to the construction of other novel molecular entities.

References

  • BenchChem. (2025). Troubleshooting Guide for Boc Deprotection of Cyclic Amines.
  • Wiley-VCH. (2007).
  • ResearchGate. Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a.
  • Pozo, M., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.
  • PubChem. tert-butyl N-(4-oxocyclohexyl)carbamate. Retrieved from [Link]

  • Kozioł, A., et al. (2018).
  • MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • Google Patents.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Separation of Cis/Trans 1,3-Disubstituted Cyclohexanes: A Comparative Guide.
  • Biological Magnetic Resonance Bank. bmse000451 Cyclohexylamine. Retrieved from [Link]

  • MSU Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes.
  • Beilstein Journal of Organic Chemistry. NMR - Search Results.
  • Fisher Scientific. Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column.
  • NIST WebBook. Cyclohexanamine, 4,4'-methylenebis-. Retrieved from [Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

Abstract This document provides a detailed guide to the predicted mass spectrometry fragmentation patterns of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine, a bifunctional saturated heterocyclic compound. Due to the absen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide to the predicted mass spectrometry fragmentation patterns of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine, a bifunctional saturated heterocyclic compound. Due to the absence of direct spectral data in public databases, this note synthesizes established fragmentation principles for cyclic amines, piperidines, and cyclohexylamines to construct a theoretical, yet robust, fragmentation map.[1][2] We will explore the expected fragmentation pathways under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques. The protocols provided herein are designed to be self-validating, enabling researchers to confidently identify this molecule and its analogues in complex matrices.

Introduction and Scientific Context

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine belongs to a class of compounds containing both a piperidine and a cyclohexylamine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active molecules. The piperidine ring is a common feature in many pharmaceuticals, and understanding its fragmentation is crucial for structural elucidation.[1] Mass spectrometry is an indispensable tool for confirming the identity and structure of these novel chemical entities.

The fragmentation of a molecule in a mass spectrometer is a highly structure-dependent process. For aliphatic and cyclic amines, ionization typically occurs at the nitrogen atom, which directs the subsequent fragmentation cascades.[1][3][4] The primary mechanisms involve alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen), which leads to the formation of stable, resonance-stabilized iminium ions.[1][2][5] In a molecule with multiple nitrogen atoms and cyclic systems like the one under study, these processes can become complex, leading to a rich fragmentation spectrum that serves as a structural fingerprint.

This application note will first predict the major fragmentation pathways and then provide standardized protocols for acquiring and interpreting the mass spectra.

Predicted Fragmentation Pathways

The structure of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine (Molecular Weight: 210.38 g/mol , Formula: C₁₃H₂₆N₂) presents several potential sites for fragmentation. The presence of two nitrogen atoms means the molecule has an even-numbered molecular weight, which is an exception to the general "nitrogen rule" that states compounds with an odd number of nitrogens have an odd molecular weight.[2]

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI (typically 70 eV), the molecular ion (M⁺˙ at m/z 210) is expected to be formed, though it may be of low abundance.[4] Fragmentation will be extensive and driven by the formation of the most stable radical cations and iminium ions.

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage at the Piperidine Ring: The most favorable alpha-cleavage involves the loss of the largest substituent on the carbon adjacent to the nitrogen. In this case, cleavage of the bond between the piperidine nitrogen and the cyclohexyl ring is a primary pathway. This would lead to the formation of a stable 4-methylpiperidine radical cation. However, a more dominant pathway is often the cleavage within the ring system. Cleavage of the C-C bond adjacent to the piperidine nitrogen can result in the loss of an ethyl or propyl radical after ring opening, but the most characteristic fragmentation for N-alkylpiperidines is the formation of an iminium ion by cleavage of the exocyclic C-N bond.

  • Alpha-Cleavage at the Cyclohexylamine Moiety: Cleavage of the C-C bonds within the cyclohexane ring, alpha to the primary amine, is also expected. This can lead to the loss of various neutral fragments.

  • Ring Fission of Cyclohexane: The cyclohexane ring can undergo cleavage, leading to a variety of acyclic fragment ions. A characteristic ion for cyclohexylamines is often observed at m/z 56, resulting from a complex ring cleavage.[6]

  • Dominant Fragmentation - Cleavage between the Rings: The most probable and diagnostic fragmentation will be the cleavage of the C-N bond connecting the cyclohexyl and piperidine rings. This heterolytic cleavage can generate two primary charged fragments, depending on where the charge is retained.

    • Formation of the 4-Methylpiperidine Iminium Ion (m/z 98): Cleavage of the bond with charge retention by the piperidine fragment, followed by loss of a hydrogen atom, leads to a stable iminium ion at m/z 98.

    • Formation of the Cyclohexylamine Cation (m/z 99): If the charge is retained by the cyclohexylamine portion, it would result in a fragment at m/z 99.

The following diagram illustrates the most probable high-energy fragmentation pathways under EI.

G M M+• (m/z 210) F98 [C6H12N]+ m/z 98 M->F98 C-N Bond Cleavage F99 [C6H13N]+• m/z 99 M->F99 C-N Bond Cleavage F84 [C5H10N]+ m/z 84 (Piperidine Ring Fragment) F98->F84 Loss of CH2 F56 [C4H8]+• m/z 56 (Cyclohexyl Ring Fragment) F99->F56 Ring Fission

Caption: Predicted EI Fragmentation Pathways.

Table 1: Predicted Major Fragment Ions in EI-MS

m/zProposed Fragment StructurePathway
210[C₁₃H₂₆N₂]⁺˙Molecular Ion
195[M - CH₃]⁺Loss of methyl group from piperidine
99[C₆H₁₁NH₂]⁺˙ (Cyclohexylamine radical cation)Cleavage of the C-N bond between rings
98[C₆H₁₂N]⁺ (4-Methyl-1-iminium-piperidine)Cleavage of C-N bond and H loss
84[C₅H₁₀N]⁺Fragment from piperidine ring cleavage
56[C₄H₈]⁺˙Characteristic fragment of cyclohexylamine[6]
Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, as the base peak in the full scan MS spectrum.[1] For this compound, the [M+H]⁺ ion would be observed at m/z 211. Due to the presence of two basic nitrogen atoms, a doubly charged ion [M+2H]²⁺ at m/z 105.5 might also be observed, although it is generally less common for small molecules.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is required to induce fragmentation and gain structural information.[1][7] The fragmentation is initiated from the protonated site, which could be either nitrogen.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Ammonia (NH₃): If the primary amine on the cyclohexane ring is protonated, a common fragmentation pathway is the neutral loss of ammonia (17 Da), leading to a fragment ion at m/z 194.

  • Cleavage of the Inter-ring C-N Bond: Similar to EI, the bond connecting the two rings is labile. Protonation of the piperidine nitrogen can facilitate the cleavage, leading to the formation of the protonated 4-methylpiperidine at m/z 100 and a neutral cyclohexene-amine fragment. Conversely, protonation on the cyclohexylamine nitrogen could lead to the charged cyclohexyl fragment at m/z 100.

  • Piperidine Ring Opening: Proton-driven ring opening of the piperidine moiety can occur, followed by subsequent fragmentation to smaller iminium ions.[1]

G M_H [M+H]+ (m/z 211) F194 [M+H - NH3]+ m/z 194 M_H->F194 Neutral Loss of NH3 F100_pip Protonated 4-Methylpiperidine [C6H14N]+ m/z 100 M_H->F100_pip Inter-ring C-N Cleavage F100_cyc Protonated Cyclohexylamine [C6H14N]+ m/z 100 M_H->F100_cyc Inter-ring C-N Cleavage G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) cluster_analysis Data Analysis Prep Dissolve sample in Methanol (1 mg/mL) Inject Inject 1 µL Prep->Inject Column GC Column (e.g., DB-5ms) Inject->Column Oven Temperature Program (e.g., 80°C to 280°C) Column->Oven Source EI Source (70 eV) Source Temp: 230°C Oven->Source Scan Scan m/z 40-400 Source->Scan Analyze Identify M+• and Fragment Ions Scan->Analyze Compare Compare with Predicted Fragmentation Table Analyze->Compare G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (ESI) cluster_analysis Data Analysis Prep Dissolve sample in Mobile Phase A (10 µg/mL) Inject Inject 5 µL Prep->Inject Column LC Column (e.g., C18) Inject->Column Gradient Gradient Elution (Water/ACN + 0.1% FA) Column->Gradient Source ESI Source (Positive Mode) Gradient->Source MS1 Full Scan (MS1) Find [M+H]+ at m/z 211 Source->MS1 MS2 Product Ion Scan (MS2) Fragment m/z 211 MS1->MS2 Analyze Identify Product Ions MS2->Analyze Compare Compare with Predicted MS/MS Table Analyze->Compare

Sources

Method

Application Note: Advanced Crystallization and Resolution Strategies for 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Document Type: Technical Application Note & Standard Operating Protocols (SOPs).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Document Type: Technical Application Note & Standard Operating Protocols (SOPs).

Executive Summary & Physicochemical Profiling

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine (CAS: 1340279-09-5) is a highly versatile diamine building block utilized in the synthesis of modern therapeutics[1]. In its free base form, this compound typically presents as a viscous oil or a low-melting waxy solid, making it notoriously difficult to handle, weigh, and store without risking oxidative degradation. Furthermore, its standard synthesis via reductive amination inherently yields a mixture of cis and trans diastereomers across the cyclohexane ring.

To upgrade this raw intermediate into a stable, pharmaceutical-grade active pharmaceutical ingredient (API) or precursor, two distinct crystallization workflows are required:

  • High-Throughput Salt Screening (HTS): To identify a stable, non-hygroscopic crystalline solid form[2].

  • Diastereomeric Resolution: To isolate the specific cis or trans isomer from the crude synthetic mixture[3].

Mechanistic Rationale (Causality)

The molecule possesses two basic centers: a primary amine on the cyclohexane ring and a tertiary amine within the piperidine ring. The primary amine is more basic (predicted pKa ~10.55) and less sterically hindered than the tertiary nitrogen[4]. Consequently, protonation occurs first at the primary amine. However, the dual basic sites allow for the formation of highly stable, bridged crystalline networks when reacted with di-carboxylic acids (e.g., tartaric, succinic, or fumaric acid)[5].

Table 1: Physicochemical Profile & Crystallization Implications

PropertyValueImplication for Crystallization
Molecular Weight 196.34 g/mol Determines precise stoichiometric calculations for acid equivalents.
Primary Amine pKa ~10.55[4]Highly basic; primary site of protonation and salt formation.
Tertiary Amine pKa ~9.5 (Predicted)Secondary site of protonation; allows for mono- or di-salt formation.
Stereocenters C1, C4 on cyclohexaneExists as cis and trans geometric isomers requiring chiral/achiral resolution.
Physical State Viscous liquid / waxy solidNecessitates salt formation to achieve a flowable, solid-state material.

High-Throughput Salt Screening (HTS) Workflow

Selecting the optimal counterion is a multivariable challenge governed by the API's chemistry, desired aqueous solubility, and nucleation kinetics[6]. For diamines, di-carboxylic acids often yield superior crystalline lattices because they can bridge the two cationic centers.

HTS_Workflow Start Free Base API (Mixture/Liquid) Solvent Solvent Matrix Selection (EtOH, IPA, EtOAc, THF) Start->Solvent Acids Counterion Addition (HCl, Tartaric, Succinic) Solvent->Acids Cryst Crystallization Trigger (Cooling / Anti-solvent) Acids->Cryst Analysis Solid State Characterization (XRPD, DSC, NMR) Cryst->Analysis Lead Lead Salt Selection Analysis->Lead

Fig 1: High-Throughput Salt Screening (HTS) workflow for diamine APIs.

Table 2: Counterion Matrix for Diamine Salt Screening

Counterion (Acid)pKa1 / pKa2Eq. DosedRationale / Expected Outcome
Hydrochloric Acid -6.01.0 & 2.0Standard baseline; often prone to high hygroscopicity.
L-Tartaric Acid 2.98 / 4.341.0Strong hydrogen-bonding network; excellent for diastereomeric resolution.
Fumaric Acid 3.03 / 4.441.0Low aqueous solubility; drives high-yield precipitation[5].
Succinic Acid 4.21 / 5.641.0Forms stable, non-hygroscopic mono-salts with favorable aspect ratios.
Protocol 1: Self-Validating Micro-Scale Salt Screen

Objective: Identify crystalline hits while avoiding Liquid-Liquid Phase Separation (LLPS or "oiling out").

  • Preparation: Dispense 50 mg (0.25 mmol) of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine free base into 4 mL glass scintillation vials.

  • Solvent Addition: Add 10 volumes (0.5 mL) of the selected solvent matrix (e.g., Ethanol/Water 9:1 v/v, Isopropanol, or Ethyl Acetate). Stir at 50 °C until complete dissolution is achieved.

  • Counterion Dosing: Add 1.05 molar equivalents of the selected acid (from Table 2) dropwise as a 1M solution in the corresponding solvent.

    • Self-Validation Check: Monitor the pH of the solution. A sharp drop from ~10.5 to ~4.5-5.5 confirms complete mono-salt formation.

  • Controlled Nucleation: Cool the vials from 50 °C to 5 °C at a strict linear rate of 0.1 °C/min.

    • Causality: Rapid cooling forces supersaturation too quickly, pushing the system past the metastable zone and resulting in amorphous precipitation or oiling out.

  • Harvest & Analysis: Centrifuge the vials, decant the supernatant, and dry the solids under vacuum at 40 °C. Analyze via X-ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to verify polymorph purity and melting point[2].

Diastereomeric Resolution via Crystallization

When the target is a specific stereoisomer (e.g., the trans-isomer), classical resolution via diastereomeric salt formation is highly effective, scalable, and avoids costly chromatographic separations[3][7].

Resolution_Pathway Mix cis/trans Isomeric Mixture (Free Base) SaltForm Add Resolving Acid (e.g., L-Tartaric Acid) Mix->SaltForm Heat Heat to Dissolution (EtOH/H2O) SaltForm->Heat Cool Controlled Cooling & Seeding Heat->Cool Filter Filtration Cool->Filter Solid Trans-Isomer Salt (Crystalline) Filter->Solid Retentate Liquid Cis-Isomer Enriched (Mother Liquor) Filter->Liquid Filtrate

Fig 2: Crystallization-driven resolution pathway for cis/trans diamines.

Protocol 2: Isolation of the trans-Isomer

Mechanistic Rationale: L-Tartaric acid is highly effective for resolving cyclohexanamines because the rigid, chiral tartrate anion forms differential hydrogen-bonding networks with the cis and trans isomers. The trans-isomer typically packs more efficiently into the crystal lattice, resulting in a lower solubility product ( Ksp​ ) and preferential crystallization[8].

  • Reaction Setup: Charge a 500 mL jacketed reactor with 20.0 g (101.8 mmol) of the crude cis/trans mixture of the API.

  • Solvent Matrix: Add 200 mL of absolute Ethanol. Heat the jacket to 65 °C with an overhead stirrer set to 250 rpm.

  • Acid Addition: Slowly charge 15.3 g (101.8 mmol) of L-Tartaric acid in portions over 30 minutes. A transient milky suspension may form, which must dissolve upon continued heating to ensure no amorphous kinetic trapping occurs.

  • Seeding (Critical Step): Cool the reactor to 55 °C. Introduce 0.1 g of pure trans-isomer tartrate salt seeds.

    • Causality: Seeding bypasses the primary nucleation energy barrier. This ensures that crystallization proceeds selectively along the trans thermodynamic pathway, preventing the cis isomer from co-precipitating.

  • Aging and Cooling: Hold at 55 °C for 2 hours to allow the seed bed to grow via Ostwald ripening. Subsequently, cool the reactor to 10 °C at a rate of 0.1 °C/min.

  • Isolation: Filter the resulting thick white slurry. Wash the filter cake with 2 x 20 mL of cold Ethanol (5 °C).

  • System Validation: Analyze the retentate (solid) and filtrate (mother liquor) via Gas Chromatography (GC) or NMR. The solid should exhibit >95% trans enrichment. If purity is <95%, perform a single recrystallization from 10 volumes of boiling Ethanol[7].

Troubleshooting: Mitigating Liquid-Liquid Phase Separation (Oiling Out)

A common failure mode in amine crystallization is "oiling out," where the API separates as a dense, solute-rich liquid rather than a highly ordered crystal.

  • Root Cause: The crystallization cooling trajectory crosses the binodal curve of the phase diagram before reaching the metastable zone required for solid nucleation.

  • Corrective Action: Increase the solvent volume (dilution) or shift to a solvent matrix with higher solubility for the salt (e.g., adding 5-10% water to the ethanol matrix). Water increases the solubility of the charged salt, effectively pushing the liquid-liquid coexistence region below the target crystallization temperature.

References

  • [1] 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine — Chemical Substance Information. NextSDS. Available at:[Link]

  • [3] Furegati, M., et al. (2017). Practical Isolation of the (1R,2R)-Enantiomer from a Racemic cis/trans Mixture of 2-Methyl-1-cyclohexanamine. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • [2] Chen, et al. (2009). Initial salt screening procedures for manufacturing ibuprofen. PubMed, NIH. Available at: [Link]

  • [5] Crystal structures of salts of bedaquiline. (2020). IUCr Journals. Available at:[Link]

  • [6] Salt Screening and Selection. (2021). CoLab / Wiley. Available at: [Link]

  • [8] WO2014152768A1 - Cyclohexanediamine compounds and methods for their preparation. Google Patents. Available at:

  • [7] Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. (2010). Organic Process Research & Development, ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine crude extracts

Welcome to the Advanced Application Support Center. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for the purification and stereoisomeric resolution of 4-(4-Methylpiperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for the purification and stereoisomeric resolution of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine. Designed for drug development professionals, this resource synthesizes chemical causality with actionable laboratory solutions.

System Architecture & Purification Logic

To successfully isolate this diamine, researchers must navigate its high basicity, high polarity, and the presence of cis/trans stereoisomers. The diagrams below map the optimal purification workflow and the logic behind selecting the correct chromatographic conditions.

Workflow Crude Crude Extract (Diamine Mixture) ABE Acid-Base Extraction (pH > 12.5) Crude->ABE OrgPhase Organic Phase (Free Amines) ABE->OrgPhase DCM:iPrOH (3:1) Cryst Fractional Crystallization (MeOH / HCl) OrgPhase->Cryst Salt Formation Trans Trans-Isomer (Precipitate) Cryst->Trans Low Solubility Cis Cis-Isomer (Mother Liquor) Cryst->Cis High Solubility Chroma Flash Chromatography (Amine-Silica) Trans->Chroma Free Base Conversion Cis->Chroma Free Base Conversion Pure Pure Target Compound Chroma->Pure Final Polishing

Caption: Workflow for the isolation and stereoisomeric resolution of the diamine crude extract.

DecisionTree Start Chromatography Selection NP Normal Phase (NP) Start->NP RP Reversed Phase (RP) Start->RP BareSilica Bare Silica Gel NP->BareSilica AmineSilica Amine-Functionalized Silica (KP-NH) NP->AmineSilica LowPH Acidic Mobile Phase RP->LowPH HighPH Basic Mobile Phase (+0.1% TEA) RP->HighPH Fail1 Severe Tailing (Acid-Base Interaction) BareSilica->Fail1 Success1 Sharp Peaks (Masked Silanols) AmineSilica->Success1 Fail2 Void Volume Elution (Ionized Form) LowPH->Fail2 Success2 High Retention (Free Base Form) HighPH->Success2

Caption: Logical decision tree for selecting chromatographic conditions for highly basic amines.

Troubleshooting & FAQs

Q1: Why does my compound streak irreversibly on standard silica gel, and why do my TLC spots stay at the baseline? A: 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine contains both a primary and a tertiary amine. Standard bare silica gel acts as a Brønsted acid due to its surface silanol groups. Your basic amines form strong ionic interactions with these acidic silanols, causing irreversible binding or severe band-spreading[1]. Furthermore, if you do not pre-treat your Thin Layer Chromatography (TLC) plates with a base, the compound will not migrate[2]. Solution: Switch to an amine-functionalized silica stationary phase (e.g., KP-NH), which intrinsically masks the silanols and prevents acid-base interactions[3]. If bare silica must be used, add 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase to competitively bind the silanols[4].

Q2: I am losing my product in the aqueous layer during acid-base extraction. What is failing? A: The predicted pKa of this diamine is approximately 10.55[5]. During a standard acid-base extraction, chemists often neutralize the aqueous layer to pH 8–9. At this pH, the diamine remains partially protonated as a highly water-soluble cation[6]. To force the compound entirely into its lipophilic free-base form, the aqueous phase must be basified to at least two pH units above its pKa (i.e., pH > 12.5)[7]. Additionally, because the free base retains significant polarity, standard extraction with Hexane or Ether will fail. You must use a more polar organic solvent system, such as a 3:1 mixture of Dichloromethane (DCM) and Isopropanol.

Q3: How can I efficiently resolve the cis and trans isomers without preparative chiral HPLC? A: Chromatographic separation of cis and trans cyclohexanediamine derivatives is notoriously difficult due to their nearly identical polarities. The most field-proven method is fractional crystallization of their salts[8]. By converting the crude diamine mixture to a dihydrochloride salt in situ using methanolic HCl, you exploit their differential solubilities. The trans-isomer dihydrochloride is significantly less soluble in methanol than the cis-isomer, allowing the trans-isomer to selectively precipitate out of solution in high purity (>90%)[8].

Q4: Can I use Reversed-Phase (RP) HPLC to polish this crude extract? A: Yes, but mobile phase pH control is critical. In RP chromatography, retention is driven by hydrophobicity. At neutral or acidic pH, the diamine is ionized, drastically reducing its hydrophobicity and causing it to elute in the void volume[1]. By adjusting the mobile phase to an alkaline pH (e.g., using 0.1% TEA in water/acetonitrile), the compound is maintained in its neutral free-base form. This increases hydrophobicity, allowing for effective interaction with the C18 stationary phase and yielding sharp, well-resolved peaks[4].

Quantitative Data & Optimization Matrices

Table 1: Physicochemical Properties Dictating Purification Strategy

PropertyValue / StateImpact on Purification
Predicted pKa ~10.55[5]Requires pH > 12.5 for efficient organic extraction.
State at pH < 7 Di-cationHighly water-soluble; ideal for washing away neutral impurities.
State at pH > 12.5 Neutral Free BaseExtractable into polar organic solvents (DCM/iPrOH).
Boiling Point 257.0 ± 8.0 °C[5]Too high for standard distillation; requires crystallization/LC.

Table 2: Chromatography Stationary Phase Optimization

Stationary PhaseMobile Phase AdditiveTailing FactorRecoveryRecommendation
Bare Silica (NP)None> 3.0 (Severe)< 40%Avoid. Irreversible binding[1].
Bare Silica (NP)1-5% TEA or NH₄OH1.5 - 2.070 - 85%Acceptable. Requires post-column TEA removal[4].
Amine-Silica (NP)None1.0 - 1.2> 95%Optimal. Silanols are masked[3].
C18 (RP-HPLC)0.1% TEA (pH ~10)1.1 - 1.3> 90%Optimal for LC. High retention of free base[1].

Validated Experimental Protocols

Protocol A: High-pH Acid-Base Extraction for Diamines

This protocol ensures complete phase transfer of the highly basic diamine, validating successful extraction via strict pH control.

  • Acidic Wash (Impurity Removal): Dissolve the crude extract in 10% aqueous HCl (10 mL per gram of crude). Wash the aqueous layer three times with Diethyl Ether to remove neutral and acidic impurities. Discard the organic washes[7].

  • Basification (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 5M NaOH dropwise while stirring until the solution reaches pH > 12.5 (verify with broad-range pH paper). The solution may become cloudy as the free base crashes out.

  • Extraction: Extract the highly basic aqueous layer three times with a 3:1 (v/v) mixture of Dichloromethane (DCM) and Isopropanol.

  • Isolation: Combine the organic layers, wash once with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free-base diamine.

Protocol B: Fractional Crystallization of Stereoisomers

Exploits the differential solubility of cyclohexanediamine dihydrochloride salts to isolate the trans-isomer[8].

  • Salt Formation: Dissolve the crude free-base diamine mixture in anhydrous methanol (approx. 5 mL per gram).

  • Acidification: Slowly bubble dry HCl gas into the solution (or add a standardized methanolic HCl solution) until the mixture is strongly acidic (pH ~2). The dihydrochloride salts will form in situ[8].

  • Crystallization: Seal the flask and allow it to stand undisturbed at 4 °C for 12–24 hours. The trans-isomer dihydrochloride will selectively precipitate.

  • Filtration: Filter the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold methanol. The mother liquor contains the enriched cis-isomer[8].

  • Free Base Recovery: To recover the pure trans-isomer, dissolve the crystals in water, basify to pH > 12.5 with NaOH, and extract with DCM/Isopropanol as described in Protocol A.

Protocol C: Base-Modified Normal-Phase Chromatography

For polishing the free base when amine-functionalized silica is unavailable.

  • Column Preparation: Dry-pack a bare silica column. Prepare a mobile phase of Dichloromethane (DCM) containing 1–5% methanolic ammonia (10% NH₄OH in MeOH) or 1-5% Triethylamine (TEA)[9].

  • Equilibration: Flush the column with at least 3 column volumes of the base-modified mobile phase to neutralize all acidic silanols prior to loading[2].

  • TLC Pre-treatment: Dip your TLC plates in a solution of 5% TEA in Hexane and let them dry before spotting your sample. This ensures the spots migrate accurately[2].

  • Elution & QC: Load the sample and run the column. Self-Validation Step: If using TEA, trace ethyl signals may appear in your post-column NMR spectra. Remove residual TEA via multiple co-evaporations with a polar solvent like methanol under high vacuum[9].

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

Welcome to the technical support resource for the synthesis of 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this key bifunctional building block, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The primary and most efficient route to synthesizing 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine is through the reductive amination of the corresponding ketone, 4-(4-methylpiperidin-1-yl)cyclohexan-1-one, with an ammonia source. This guide focuses on optimizing this critical transformation.

Core Principles: The Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[1][2] The process involves two key stages:

  • Imine Formation: The ketone reacts with an ammonia source (e.g., ammonia, ammonium acetate) under neutral or weakly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine.[2] This step is a reversible equilibrium.

  • Reduction: The imine intermediate is then reduced in situ by a selective reducing agent to yield the target primary amine.

Understanding this two-step process is crucial for troubleshooting, as issues can arise at either stage.

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction (Irreversible) Ketone Ketone (4-(4-methylpiperidin-1-yl)cyclohexan-1-one) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia Ammonia Source (e.g., NH₃, NH₄OAc) Hemiaminal->Ketone - NH₃ Imine Imine Intermediate Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Amine Target Amine (4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine) Imine->Amine + [H⁻] Reducer Reducing Agent (e.g., NaBH₃CN)

Caption: Troubleshooting flowchart for the reductive amination.

Q3: How should I effectively purify the final product, 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine?

A3: Being a basic compound, the product is highly amenable to purification by acid-base extraction, which is a very effective way to separate it from non-basic impurities like the alcohol side product. [3]

  • Purification Strategy: Acid-Base Extraction

    • After quenching the reaction, dilute the crude mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer as its hydrochloride salt.

    • Separate the layers. The organic layer now contains non-basic impurities (like the alcohol side product) and can be discarded.

    • Cool the acidic aqueous layer in an ice bath and basify it to a pH > 12 with a strong base (e.g., 6M NaOH). This deprotonates the amine salt, regenerating the free base.

    • Extract the free base back into an organic solvent (e.g., dichloromethane, 3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine. [3]

  • Alternative: Column Chromatography

    • If acid-base extraction is insufficient, column chromatography on silica gel can be used. However, amines can streak on silica. To prevent this, it's crucial to use a basic modifier in the eluent system, such as 1-2% triethylamine or ammonium hydroxide in a dichloromethane/methanol gradient. [3]

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis. Adjustments may be necessary based on your specific lab conditions and scale.

Experimental_Workflow start Start reagents 1. Combine Ketone, NH₄OAc, and MeOH in Reaction Flask start->reagents stir 2. Stir at RT for 1 hour (Imine Formation) reagents->stir cool 3. Cool to 0 °C (Ice Bath) stir->cool add_reductant 4. Add NaBH₃CN Portion-wise cool->add_reductant react 5. Warm to RT and Stir Overnight add_reductant->react quench 6. Quench with Saturated NaHCO₃(aq) react->quench extract 7. Extract with DCM (3x) quench->extract wash 8. Acid Wash (1M HCl) (Product moves to aq. layer) extract->wash basify 9. Basify Aqueous Layer (6M NaOH) wash->basify re_extract 10. Re-extract with DCM (3x) basify->re_extract dry 11. Dry (Na₂SO₄), Filter, Concentrate re_extract->dry end Purified Product dry->end

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-methylpiperidin-1-yl)cyclohexan-1-one (1.0 eq), ammonium acetate (10.0 eq), and methanol (to make a 0.2 M solution).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup & Quench: Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Follow the acid-base extraction procedure detailed in Q3 to isolate the pure 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine.

Summary of Reaction Parameters

ParameterRecommended ConditionRationale
Starting Ketone 1.0 equivalentLimiting reagent
Ammonia Source Ammonium Acetate (10 eq)Acts as both ammonia source and buffer; excess minimizes dimer formation. [4]
Reducing Agent NaBH₃CN (1.5 eq)Chemoselective for the imine, minimizing ketone reduction. [5]
Solvent Methanol (MeOH)Good solvent for all reactants and compatible with NaBH₃CN.
Temperature 0 °C to Room TemperatureInitial cooling controls exotherm, RT allows for complete reaction.
Reaction Time 12-18 hoursTypically sufficient for full conversion.
Catalyst Acetic Acid (optional, 1-5 mol%)Can accelerate slow reactions by catalyzing imine formation. [3]
Typical Yield 75-90%Expected yield after purification for an optimized reaction.

References

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]

  • Using cyclohexanone as the starting material, describe how each o... Pearson. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine — Chemical Substance Information. ChemSafetyPro. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Available at: [Link]

  • Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Study.com. Available at: [Link]

  • Method for producing 4-substituted cis-cyclohexylamine. Google Patents.
  • Direct reductive amination of cyclohexanone. ResearchGate. Available at: [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine vs. Baseline Piperidine Derivatives

Executive Summary In modern medicinal chemistry, the piperidine ring is a ubiquitous nitrogenous heterocycle, serving as the core scaffold for numerous FDA-approved drugs[1]. However, unsubstituted piperidine lacks the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is a ubiquitous nitrogenous heterocycle, serving as the core scaffold for numerous FDA-approved drugs[1]. However, unsubstituted piperidine lacks the steric and electronic complexity required for high target selectivity. 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine (CAS: 1340279-09-5) represents a highly specialized, dual-pharmacophore evolution of this basic structure. By covalently linking a 4-methylpiperidine moiety to a cyclohexanamine ring, this compound bridges the structural requirements for two major central nervous system (CNS) targets: Monoamine Oxidase B (MAO-B) and the N-Methyl-D-Aspartate (NMDA) receptor.

This guide objectively compares the physicochemical and pharmacological performance of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine against its foundational building blocks—4-methylpiperidine and cyclohexylamine—providing researchers with actionable experimental workflows and structure-activity relationship (SAR) insights.

Structural & Physicochemical Comparison

To understand the pharmacological divergence of these compounds, we must first analyze how their structural fusion alters their physicochemical properties. The table below summarizes the quantitative and predictive data for these derivatives.

Property / Metric4-MethylpiperidineCyclohexylamine4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
Molecular Weight 99.17 g/mol 99.17 g/mol 196.34 g/mol
LogP (Predicted) 1.81.53.2 (Highly Lipophilic)
pKa (Amine) ~10.8 (Secondary)~10.6 (Primary)~10.5 (Primary) & ~9.8 (Tertiary)
Steric Bulk LowLowHigh (Dual-ring system)
Primary Target Class Broad-spectrum building blockBroad-spectrum building blockMAO-B Inhibitors, NMDA Antagonists
Key Structural Feature Hydrophobic 4-methyl groupPrimary amine on aliphatic ringPCP-like axis with dual hydrogen-bonding potential

Data synthesis indicates that the fusion of the two monocyclic systems exponentially increases the lipophilicity (LogP) and steric volume, shifting the compound from a simple solvent/reagent to a viable CNS-active pharmacophore.

Pharmacological Performance & Mechanistic Causality

Monoamine Oxidase B (MAO-B) Selectivity

The piperidine nucleus is a well-established scaffold for developing MAO inhibitors[1]. However, unsubstituted piperidine derivatives often suffer from off-target MAO-A inhibition, which can lead to severe hypertensive crises (the "cheese effect").

The Causality of Selectivity : The addition of a 4-methyl group to the piperidine ring increases lipophilicity, optimizing van der Waals interactions within the hydrophobic substrate cavity of MAO-B[1]. When the cyclohexanamine group is attached, it acts as a massive steric shield. The MAO-A active site is narrower and more restrictive than that of MAO-B. The bulky cyclohexyl moiety sterically clashes with the MAO-A binding pocket but fits comfortably into the larger bipartite cavity of MAO-B, driving profound isoform selectivity[2].

NMDA Receptor Channel Blocking

The 1-(1-phenylcyclohexyl)piperidine (PCP) structural axis is a classic pharmacophore for non-competitive NMDA receptor antagonists[3].

The Causality of Affinity : 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine directly mimics the PCP scaffold by maintaining the critical piperidine-cyclohexyl axis. However, by replacing the traditional hydrophobic phenyl ring with a primary amine (cyclohexanamine), the compound alters the binding kinetics within the ion channel. The primary amine introduces a new hydrogen bond donor/acceptor site, which can interact with polar residues (such as Glu172) deep within the NMDA receptor pore[4]. This structural tweak theoretically increases the off-rate of the compound, potentially mitigating the severe dissociative side effects associated with classic PCP derivatives.

Visualizing the Structure-Activity Logic

SAR_Tree Base Unsubstituted Piperidine (Low Target Selectivity) Mod1 4-Methyl Substitution (Enhances MAO-B Lipophilic Binding) Base->Mod1 Mod2 Cyclohexanamine Addition (Mimics PCP / NMDA Antagonism) Base->Mod2 Target 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine (Dual-Target CNS Pharmacophore) Mod1->Target Mod2->Target

Structure-Activity Relationship logic tree for piperidine derivatives.

Experimental Protocols: Self-Validating Workflows

To objectively compare these derivatives in the lab, researchers must employ highly controlled, self-validating assay systems. Below are the definitive protocols for evaluating this class of compounds.

Protocol 1: Fluorometric hMAO-B Inhibition Assay

Objective : Quantify the half-maximal inhibitory concentration (IC50) for MAO-B. Causality & Validation : This assay utilizes kynuramine as a non-fluorescent substrate. When oxidized by MAO-B, it forms 4-hydroxyquinoline, which is highly fluorescent, providing a superior signal-to-noise ratio[2]. The system is self-validating: Selegiline (a known irreversible MAO-B inhibitor) is used as a positive control to define 100% inhibition, while a vehicle-only well establishes baseline enzyme activity (0% inhibition).

Step-by-Step Methodology :

  • Preparation : Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B enzyme to a working concentration of 5 µg/mL.

  • Compound Plating : In a black 96-well microplate, add 20 µL of the test compound (e.g., 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine) at varying concentrations (1 nM to 100 µM). Include wells for Selegiline (positive control) and DMSO vehicle (negative control).

  • Equilibration : Add 40 µL of the MAO-B enzyme solution to each well. Incubate at 37°C for 15 minutes to allow the compound to bind to the active site.

  • Reaction Initiation : Add 40 µL of 50 µM kynuramine to initiate the reaction. Incubate for exactly 20 minutes at 37°C.

  • Termination & Readout : Stop the reaction by adding 50 µL of 2 N NaOH. Measure fluorescence using a microplate reader (Excitation: 318 nm, Emission: 380 nm).

  • Analysis : Normalize the fluorescence data against the controls and use non-linear regression to calculate the IC50.

MAO_Workflow Prep Enzyme + Compound Equilibration (15 min) Substrate Add Kynuramine (Fluorogenic Substrate) Prep->Substrate Stop Terminate with NaOH (Stops Oxidation) Substrate->Stop Measure Fluorescence Readout (Ex:318nm / Em:380nm) Stop->Measure

High-throughput fluorometric screening workflow for MAO-B inhibition.

Protocol 2: [3H]MK-801 Radioligand Binding Assay for NMDA Receptors

Objective : Determine the binding affinity (Ki) of the compound at the NMDA receptor channel-blocking site. Causality & Validation : [3H]MK-801 binds exclusively to the open state of the NMDA receptor ion channel[4]. Therefore, the assay buffer must be supplemented with glutamate and glycine to force the channels open. Non-specific binding is strictly quantified by adding an overwhelming excess (10 µM) of unlabeled MK-801. Displacement of [3H]MK-801 by the test compound confirms competitive binding at the PCP site[3].

Step-by-Step Methodology :

  • Membrane Preparation : Isolate rat cortical membranes and wash extensively with 5 mM Tris-HCl buffer (pH 7.4) to remove endogenous glutamate.

  • Buffer Optimization : Prepare the assay buffer (5 mM Tris-HCl, pH 7.4) supplemented with 10 µM L-glutamate and 10 µM glycine to ensure NMDA receptor channel opening.

  • Incubation : In a 96-well plate, combine 100 µg of membrane protein, 5 nM [3H]MK-801, and the test compound (1 nM to 100 µM). For non-specific binding wells, add 10 µM unlabeled MK-801.

  • Equilibration : Incubate the plate at room temperature for 120 minutes to reach isotopic equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification : Add scintillation cocktail to the filters and quantify retained radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

References

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors ACS Omega URL:[Link][1]

  • Synthesis and Preliminary Biochemical Evaluation of Novel Derivatives of PCP ResearchGate URL:[Link][3]

  • MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor ResearchGate URL:[Link][4]

  • Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies PubMed Central (PMC) URL:[Link][2]

Sources

Comparative

Spectroscopic validation of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine synthesis

An objective, in-depth comparison guide on the spectroscopic validation of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine synthesis, designed for researchers and drug development professionals. Introduction: The Stereochem...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth comparison guide on the spectroscopic validation of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine synthesis, designed for researchers and drug development professionals.

Introduction: The Stereochemical Imperative

In modern medicinal chemistry, 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine serves as a critical diamine building block for synthesizing complex therapeutics, including cyclin-dependent kinase 9 (CDK9) inhibitors and KCa2 channel modulators[1][2]. Because the cyclohexane ring is 1,4-disubstituted, the molecule inherently exists as either a cis or trans diastereomer.

The spatial orientation of the piperidine and primary amine groups drastically alters the molecule's 3D pharmacophore vector. Consequently, utilizing a stereopure building block (typically the thermodynamically favored trans isomer) is non-negotiable for achieving high target binding affinity and avoiding off-target effects. This guide objectively compares the spectroscopic validation of a premium, stereoselectively synthesized product against standard commercial alternatives (which are often unresolved isomeric mixtures).

Synthetic Pathways and the Isomer Challenge

The standard commercial alternative is typically synthesized via the non-selective reductive amination of 4-(4-methylpiperidin-1-yl)cyclohexan-1-one using sodium cyanoborohydride and an ammonium source[3]. This kinetically controlled route yields a variable mixture of cis and trans isomers.

Conversely, premium stereopure products are synthesized using advanced stereoselective catalytic reductions (e.g., utilizing bulky Ir(III) or Ru-catalyzed systems) that drive the equilibrium almost entirely toward the diequatorial trans isomer[4].

SynthWorkflow SM 4-(4-Methylpiperidin-1-yl) cyclohexan-1-one RouteA Standard Amination (Alternative) SM->RouteA NaBH3CN RouteB Stereoselective Route (Premium Product) SM->RouteB Ir/Ru-Catalyst Mix Cis/Trans Mixture (Low Purity) RouteA->Mix Pure >99% Trans-Isomer (High Purity) RouteB->Pure

Synthetic pathways comparing standard reductive amination with stereoselective catalytic reduction.

Comparative Performance & Validation Metrics

To ensure scientific integrity, the validation of these building blocks must go beyond basic purity checks. Below is a quantitative comparison of the validation metrics between a premium stereopure product and a standard commercial alternative.

Validation MetricPremium Stereopure ProductStandard Commercial Alternative
Synthetic Route Stereoselective Catalytic ReductionNon-selective Reductive Amination
Isomeric Purity >99% trans isomer~60:40 cis/trans mixture
Primary Validation 1D/2D NMR (J-coupling analysis) + HRMS1D NMR (unresolved) + GC-MS
Mass Accuracy < 5 ppm error (HRMS)Nominal mass only (GC-MS)
Biological Relevance High target specificity (e.g., GPCRs)High risk of off-target effects
Lot-to-Lot Consistency High (RSD < 1%)Low (Variable isomer ratios)

The Causality of Spectroscopic Validation

Standard quality control (QC) utilizing GC-MS and basic 1D 1 H NMR is insufficient for validating 1,4-disubstituted cyclohexanes. Diastereomers share identical molecular weights and nearly identical fragmentation patterns, rendering mass spectrometry blind to stereochemistry.

The Physics of NMR Validation: Stereochemical validation relies on the causality of the Karplus equation, which dictates that vicinal proton coupling constants ( 3J ) are highly dependent on the dihedral angle between the protons[4][5].

  • The Trans Isomer: To minimize 1,3-diaxial steric clashes, both the bulky piperidine ring and the primary amine prefer the equatorial position. Consequently, the methine protons at C-1 and C-4 are both forced into axial positions. An axial proton splits with adjacent axial and equatorial protons, yielding a characteristic triplet of triplets (tt) with two large axial-axial couplings (~11-12 Hz) and two small axial-equatorial couplings (~3-4 Hz).

  • The Cis Isomer: One substituent is forced into an axial position, making its geminal methine proton equatorial . Equatorial protons exhibit only small coupling constants (~3-5 Hz) with adjacent protons, appearing as narrow, poorly resolved multiplets.

NMRTree Start 1H NMR Analysis: Methine Protons (H-1, H-4) Q1 Extract J-Coupling Constants Start->Q1 AxAx Large J (~11-12 Hz) Triplet of Triplets Q1->AxAx Both H-1 & H-4 AxEq Small J (~3-5 Hz) Narrow Multiplet Q1->AxEq One or both protons Trans Trans-Isomer (Diequatorial) AxAx->Trans Cis Cis-Isomer (Axial-Equatorial) AxEq->Cis

Decision tree for stereochemical assignment of 1,4-cyclohexane isomers using 1H NMR J-couplings.

Step-by-Step Experimental Methodologies

To establish a self-validating system, the following protocols incorporate internal controls to eliminate false positives.

Protocol A: High-Resolution LC-MS (HRMS) for Mass Accuracy

This protocol verifies the exact mass and molecular formula, ensuring the absence of over-alkylated byproducts.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • System Suitability (Self-Validation): Inject a blank solvent followed by a known reference standard (e.g., Reserpine) to verify column equilibration and mass calibration.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Introduce a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a reference sprayer to ensure real-time mass correction.

  • Data Analysis: Extract the [M+H]+ ion peak. The theoretical exact mass for C12​H25​N2+​ is 197.2012. Acceptable validation requires a mass error of < 5 ppm[1].

Protocol B: 1D and 2D NMR Spectroscopy for Stereochemical Elucidation

This protocol confirms the trans configuration by analyzing the coupling constants of the methine protons.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Internal Control (Self-Validation): Add 0.05% Tetramethylsilane (TMS) to the solvent. Ensure the TMS peak is calibrated exactly to 0.00 ppm and the CDCl3​ residual solvent peak is at 7.26 ppm[1].

  • 1D 1 H NMR Acquisition: Acquire the spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration. Acquire a minimum of 32 scans to achieve a high signal-to-noise ratio.

  • Data Interpretation: Locate the methine protons (H-1 adjacent to the primary amine, and H-4 adjacent to the piperidine nitrogen). In the pure trans product, both protons must appear as well-resolved triplets of triplets (tt) with Jaxial−axial​≈11.5 Hz and Jaxial−equatorial​≈3.5 Hz[4][5].

  • 2D NOESY (Optional but Recommended): To definitively rule out the cis isomer, run a 2D NOESY experiment. The absence of a strong NOE cross-peak between H-1 and H-4 confirms they are on opposite faces of the ring (diequatorial substituents), validating the trans configuration.

References

  • Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships | bioRxiv | 1

  • Inter-laboratory Comparison Guide: Characterization of 2-methyl-N-pentylcyclohexan-1-amine | Benchchem | 5

  • Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand | ACS Publications |4

  • Structure–Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels | ACS Publications | 2

  • Liquid-phase hydroamination of cyclohexanone | ResearchGate |3

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
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